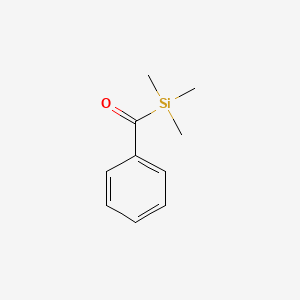

phenyl(trimethylsilyl)methanone

説明

Significance of Aryl Silylated Ketones in Advanced Synthetic Strategies

Aryl silylated ketones, with phenyl(trimethylsilyl)methanone as a prime example, are a captivating class of compounds due to their unique reactivity patterns. The presence of the silicon atom adjacent to the carbonyl group significantly influences the electronic environment and steric accessibility of the carbonyl carbon, leading to a range of valuable transformations. These compounds serve as precursors to a variety of important synthetic intermediates, including silyl (B83357) enol ethers and acyl radicals. Their utility in carbon-carbon bond formation and the synthesis of complex molecular architectures underscores their importance in advanced synthetic strategies. organic-chemistry.org

The electronic properties and the bulk of the trimethylsilyl (B98337) group can be leveraged to control the stereochemistry of reactions. organic-chemistry.org This control is crucial in the synthesis of complex, stereochemically defined molecules.

Historical Context of Trimethylsilyl Group Utility in Ketone Derivatives

The journey of the trimethylsilyl group in organic chemistry began with its use as a protecting group for alcohols and other functional groups. synarchive.com The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, which made it an effective shield for reactive sites during chemical synthesis. synarchive.com

The pioneering work of Canadian chemist Adrian Gibbs Brook in the mid-20th century was instrumental in unraveling the unique chemistry of acylsilanes. wikipedia.org His investigations into their reactivity, particularly the base-catalyzed rearrangement of a silyl group from carbon to oxygen, now famously known as the Brook rearrangement, laid the foundation for understanding the behavior of these compounds. organic-chemistry.orgsynarchive.comwikipedia.org This rearrangement is a fundamental transformation in organosilicon chemistry and has been extensively studied for acylsilanes, including this compound. wikipedia.org The initial studies on the reaction of acylsilanes with nucleophiles, such as alkoxides, revealed competing pathways involving attack at either the silicon atom or the carbonyl carbon, providing crucial insights into their reaction mechanisms. rsc.org

Scope and Current Research Trajectory of this compound

The current research involving this compound is vibrant and expanding into several key areas of organic synthesis. One significant trajectory is its use in photochemical reactions. Upon irradiation, acylsilanes like this compound can undergo homolytic cleavage to generate acyl radicals and silyl radicals. rsc.org These reactive intermediates can participate in a variety of transformations, including additions to alkenes and alkynes, and hydrogen atom abstractions.

Furthermore, the photochemically or thermally induced Brook rearrangement of this compound and its derivatives continues to be a fertile ground for research. This rearrangement provides a pathway to silyl enol ethers, which are highly valuable intermediates in organic synthesis, serving as enolate equivalents in a wide range of C-C bond-forming reactions. wikipedia.org

Modern synthetic strategies are increasingly employing this compound as a building block for the construction of complex molecules, including heterocyclic compounds. nih.govbeilstein-journals.orgsemanticscholar.org Its ability to serve as a precursor to various reactive intermediates under different reaction conditions makes it a versatile tool for synthetic chemists. The ongoing exploration of its reactivity with different reagents and under various catalytic systems promises to unveil new and efficient synthetic methodologies.

Interactive Data Tables

Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Data |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits a characteristic C=O stretching vibration at a lower frequency compared to typical ketones, generally in the range of 1620-1645 cm⁻¹. This shift is attributed to the electronic effect of the adjacent silicon atom. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum typically shows a singlet for the nine equivalent protons of the trimethylsilyl group around 0.3 ppm. The aromatic protons of the phenyl group appear as multiplets in the range of 7.3-8.0 ppm. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | In the ¹³C NMR spectrum, the carbonyl carbon signal is significantly downfield, often appearing around 230-240 ppm. The methyl carbons of the trimethylsilyl group resonate at approximately -2 to -4 ppm. The aromatic carbons show signals in the typical region of 128-140 ppm. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | This compound exhibits a characteristic n→π* transition at an unusually long wavelength (around 360-380 nm), which is responsible for its yellow color. This red-shift is a hallmark of the acylsilane chromophore. |

Key Reactions and Synthetic Applications of this compound

| Reaction Type | Description | Application |

| Brook Rearrangement | Anionic or photochemically induced migration of the trimethylsilyl group from the carbonyl carbon to the oxygen atom. organic-chemistry.orgwikipedia.org | Synthesis of silyl enol ethers, which are versatile intermediates for aldol (B89426) reactions, Michael additions, and other C-C bond-forming reactions. |

| Photochemical Radical Generation | Upon UV irradiation, undergoes α-cleavage to form a benzoyl radical and a trimethylsilyl radical. rsc.org | Used in radical-mediated reactions such as additions to unsaturated bonds and atom transfer reactions. |

| Nucleophilic Addition | The carbonyl group can be attacked by various nucleophiles, such as organolithium and Grignard reagents. | Synthesis of α-silyl alcohols, which can undergo further transformations. |

| Reductive Silylation | Can be synthesized via reductive silylation of benzoyl derivatives. | A key method for the preparation of this class of compounds. |

| Synthesis of Heterocycles | Serves as a precursor in multi-component reactions for the synthesis of various heterocyclic systems. nih.govbeilstein-journals.orgsemanticscholar.org | Provides access to complex molecular architectures with potential biological activity. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenyl(trimethylsilyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPBNYMAKNNPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207807 | |

| Record name | Silane, benzoyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-41-8 | |

| Record name | Silane, benzoyltrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, benzoyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenyl Trimethylsilyl Methanone and Structural Analogues

Direct Synthetic Approaches to Phenyl(trimethylsilyl)methanone Scaffolds

Direct methods for constructing the core this compound framework often rely on fundamental bond-forming reactions where the key phenyl-carbonyl or silicon-carbonyl bond is assembled in a single, strategic step.

Organometallic Reagent Mediated Syntheses of Silylated Ketones

The synthesis of acylsilanes, including this compound, is effectively achieved through the use of highly reactive organometallic reagents, such as organolithium and Grignard reagents. nih.govorgsyn.org These reagents can act as either the silyl (B83357) or the acyl anion equivalent in reactions with appropriate electrophiles.

A direct and efficient route involves the reaction of silyllithium reagents with acylating agents. For instance, acylsilanes can be synthesized directly from N,N-dimethylamides by treating them with phenyldimethylsilyllithium. rsc.org This approach provides a straightforward conversion to the target acylsilane. Another established method utilizes the reaction of organolithium reagents, like phenyllithium, with acylsilanes, which can lead to the formation of α-silyl alcohols after nucleophilic addition to the carbonyl group. nih.gov

Grignard reagents also play a crucial role in the synthesis of silyl ketones. youtube.com The reaction of esters with silyl-Grignard derivatives can produce acylsilanes, although this method can sometimes result in lower yields. nih.gov More complex strategies involve the treatment of compounds like chlorobis(methyldiphenylsilyl)methyllithium with Grignard reagents, followed by aerobic oxidation, to yield various acylsilanes. rsc.org The reaction of aryl Grignard or aryllithium reagents with tetraalkyl orthosilicates is a common method for preparing arylsilanes, which are key precursors for further transformations. elsevierpure.com

| Reagent 1 | Reagent 2 | Product Type | Reference |

| Phenyldimethylsilyllithium | N,N-Dimethylamide | Acylsilane | rsc.org |

| Phenyl Grignard Reagent | Acylsilane | α-Silyl alcohol | nih.gov |

| Aryl Grignard Reagent | Tetraalkyl orthosilicate | Aryltrialkoxysilane | elsevierpure.com |

| Silyl-Grignard Reagent | Ester | Acylsilane | nih.gov |

Palladium-Catalyzed Arylation and Acylation Routes for Aryl Silylated Ketones

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of the carbon-carbon and carbon-silicon bonds necessary for constructing aryl silylated ketones. nih.gov These methods offer high efficiency and functional group tolerance.

One prominent approach is the Hiyama coupling, which involves the reaction of organosilanes with organic halides. A notable example is the palladium-catalyzed coupling of benzoyl halides with aryltrifluorosilanes, which provides a direct route to unsymmetrical diaryl ketones. elsevierpure.com This protocol can be adapted for the synthesis of aryl silylated ketones by using appropriate silyl-substituted aryltrifluorosilanes.

Stille coupling, which pairs organostannanes with organic halides, is another relevant method. The palladium-catalyzed reaction of aroyl chlorides with organostannanes, such as 1-tributylstannyl glycals, has been shown to be effective for preparing aroyl C-glycals. nih.gov By analogy, the coupling of a benzoyl chloride with an arylstannane bearing a trimethylsilyl (B98337) group could yield the desired this compound.

Furthermore, palladium-catalyzed carbonylation reactions provide a valuable pathway for introducing the carbonyl group. unipr.it These reactions can involve the coupling of aryl halides, carbon monoxide, and a suitable organometallic reagent. For example, the palladium-catalyzed carbonylation of aryl iodides in the presence of trimethylsilylacetonitrile produces benzoylacetonitrile (B15868) derivatives. nih.gov Similarly, carbonylation of aryl tosylates and mesylates is an effective method for creating aryl carboxylic acid derivatives. organic-chemistry.org These strategies highlight the potential for forming aryl silyl ketones through the incorporation of a CO molecule into a bond with a silylated aryl substrate.

| Coupling Type | Substrate 1 | Substrate 2 | Catalyst System (Example) | Product | Reference |

| Hiyama | Benzoyl halide | Aryltrifluorosilane | Palladium/phosphine | Diaryl ketone | elsevierpure.com |

| Stille | Aroyl chloride | Organostannane | Pd(OAc)₂ or Pd(PPh₃)₄ | Aroyl C-glycal | nih.gov |

| Carbonylation | Aryl iodide | Trimethylsilylacetonitrile | Palladium | Benzoylacetonitrile | nih.gov |

| Carbonylation | Aryl tosylate | Alcohol/CO | Pd(OAc)₂/dcpp | Aryl ester | organic-chemistry.org |

Friedel-Crafts Type Acylation Strategies for Trimethylsilylphenyl Ketones

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. rsc.orglibretexts.org This reaction is typically carried out by treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukorganic-chemistry.org

For the synthesis of trimethylsilylphenyl ketones, trimethylsilylbenzene serves as the aromatic substrate. The trimethylsilyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the silyl group. In Friedel-Crafts acylation, substitution typically occurs predominantly at the para position due to steric hindrance at the ortho position. organic-chemistry.orgfrontiersin.org

The reaction involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst. organic-chemistry.org This acylium ion is then attacked by the electron-rich trimethylsilyl-substituted benzene (B151609) ring. A subsequent loss of a proton restores the aromaticity of the ring, yielding the final ketone product. While the reaction is general, specific conditions such as temperature and solvent can influence the isomer distribution of the products. rsc.org For instance, the benzoylation of chlorobenzene (B131634) shows a strong preference for the para-substituted product. rsc.org Given the electronic properties of the trimethylsilyl group, a similar high regioselectivity for the para-isomer is expected in the acylation of trimethylsilylbenzene.

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Key Feature | Reference |

| Benzene | Ethanoyl chloride | AlCl₃ | Phenylethanone | General reaction | chemguide.co.ukorganic-chemistry.org |

| Methylbenzene | Acyl chloride | AlCl₃ | 4-Methylacetophenone | High para-selectivity | organic-chemistry.orgfrontiersin.org |

| Chlorobenzene | Benzoyl chloride | AlCl₃ | 4-Chlorobenzophenone | High para-selectivity | rsc.org |

| Trimethylsilylbenzene | Benzoyl chloride | AlCl₃ | 4-(Trimethylsilyl)benzophenone | Expected major product |

Synthesis via Strategic Functional Group Interconversions Involving Silicon-Carbon Bonds

Indirect methods provide access to the phenyl-trimethylsilyl-ketone structure by first assembling a precursor molecule containing the necessary phenyl and trimethylsilyl groups and then transforming a functional group into the desired ketone.

Precursor-Based Routes for Introducing Phenyl-Trimethylsilyl-Ketone Motifs (e.g., from silylated arynes)

Arynes, particularly benzyne (B1209423), are highly reactive intermediates that can be employed in the synthesis of complex aromatic compounds. masterorganicchemistry.com A common and effective method for generating benzyne under mild conditions involves the use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) as a precursor. chemicalbook.com This compound, upon treatment with a fluoride (B91410) source, undergoes elimination to form benzyne.

While benzyne is often trapped in cycloaddition reactions (e.g., Diels-Alder) wikipedia.org or by various nucleophiles, masterorganicchemistry.com its reaction to form ketones is less direct. A more strategic approach involves the synthesis of an aryne precursor that already contains a carbonyl group or a group that can be easily converted to one. Research has demonstrated the synthesis of benzyne precursors bearing carbonyl groups. orgsyn.org This is achieved by reacting 1,2-bis(trimethylsilyl)acetylene with 5-acylpyran-2-ones, which, after a series of steps, yields 2-(trimethylsilyl)-phenyliodonium triflates containing a ketone functionality. orgsyn.org The subsequent generation of the functionalized aryne allows for further synthetic elaborations while preserving the ketone moiety.

| Aryne Precursor | Generation Method | Trapping Agent/Reaction | Application | Reference |

| 2-(Trimethylsilyl)phenyl triflate | Fluoride source (e.g., TBAF) | Dienes, Azides, Nucleophiles | General aryne chemistry | masterorganicchemistry.comchemicalbook.com |

| 1-Acyl-3,4-bis(trimethylsilyl)-benzene | Treatment with PhI(OAc)₂ and TfOH | N/A (precursor synthesis) | Synthesis of ketone-containing aryne precursors | orgsyn.org |

| (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate | Prepared from 1,2-bis(trimethylsilyl)benzene | Furan, Anthracene | Efficient benzyne formation | orgsyn.org |

Transformation of Existing Phenyl and Trimethylsilyl-Containing Substrates

One of the most common and reliable methods for preparing acylsilanes is the oxidation of the corresponding α-silyl alcohols. rsc.org This approach allows for the late-stage introduction of the ketone functionality from a stable alcohol precursor.

The required precursor, phenyl(trimethylsilyl)methanol, can be prepared through several standard organic synthesis methods. A common route is the reaction of a Grignard reagent, such as phenylmagnesium bromide, with (trimethylsilyl)formaldehyde, or conversely, the reaction of (trimethylsilyl)methyllithium (B167594) with benzaldehyde.

Once the α-silyl alcohol is obtained, it can be oxidized to the target this compound using a variety of established oxidizing agents. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC), chromium trioxide (CrO₃), or the Dess-Martin periodinane are effective for this transformation. frontiersin.orglibretexts.org The choice of oxidant depends on the specific substrate and the desired reaction conditions, with milder reagents like PCC being useful for preventing over-oxidation or side reactions. libretexts.org This two-step sequence of nucleophilic addition followed by oxidation is a robust and widely applicable strategy for accessing acylsilanes. rsc.org

| Precursor Alcohol | Oxidation Reagent | Product | Reaction Type | Reference |

| Secondary Alcohol | Chromic Acid (Jones Reagent) | Ketone | Oxidation | libretexts.org |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Oxidation | libretexts.org |

| α-Silyl Alcohol | Pyridinium Dichromate (PDC) | Acylsilane | Oxidation | rsc.org |

| Benzyl Alcohol | FeCl₃/H₂O₂ in DES | Benzaldehyde | Green Oxidation | frontiersin.org |

Chemo- and Regioselective Considerations in the Synthesis of this compound Architectures

The synthesis of this compound and its structural analogues is a nuanced endeavor, governed by the principles of chemoselectivity and regioselectivity. These factors dictate the precise location and type of chemical bond formation, ultimately influencing the final molecular architecture. A key reaction in this context is the Friedel-Crafts acylation, an electrophilic aromatic substitution that allows for the introduction of an acyl group onto an aromatic ring. The inherent directing effects of substituents on the aromatic ring, particularly the trimethylsilyl group, play a pivotal role in determining the outcome of such reactions.

The trimethylsilyl (TMS) group, a cornerstone of organosilicon chemistry, is recognized as an ortho-, para- directing group in electrophilic aromatic substitution reactions. This directing effect stems from the ability of the silicon atom to stabilize the intermediate carbocation (the arenium ion) formed during the substitution process. Specifically, the C-Si bond can participate in hyperconjugation, donating electron density to the adjacent carbocation and thereby lowering the activation energy for substitution at the ortho and para positions relative to the meta position.

In the context of synthesizing this compound, this translates to the preferential acylation of (trimethylsilyl)benzene at the position para to the TMS group. The steric bulk of the trimethylsilyl group often disfavors substitution at the adjacent ortho positions, leading to a high degree of regioselectivity for the para isomer.

The general reaction for the Friedel-Crafts acylation of (trimethylsilyl)benzene to yield this compound is as follows:

Figure 1: General reaction scheme for the Friedel-Crafts acylation of (trimethylsilyl)benzene.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic acylium ion. libretexts.orgchemguide.co.uk

Impact of Reaction Conditions and Substituents on Selectivity

The chemo- and regioselectivity of the Friedel-Crafts acylation can be further influenced by various factors, including the nature of the acylating agent, the choice of catalyst, the solvent, and the presence of other substituents on the aromatic ring.

For instance, the acylation of substituted (trimethylsilyl)benzenes introduces another layer of complexity. The directing effects of the existing substituent and the trimethylsilyl group must be considered in tandem. When both groups direct to the same position, the regioselectivity is reinforced. However, when their directing effects are in opposition, a mixture of products may be obtained, and the final product distribution will depend on the relative activating or deactivating strength of the substituents.

The following table summarizes the expected regiochemical outcomes for the Friedel-Crafts acylation of various substituted (trimethylsilyl)benzenes. The predominant isomer is predicted based on the established directing effects of common functional groups.

| Starting Material | Acylating Agent | Catalyst | Expected Major Product |

| (Trimethylsilyl)benzene | Benzoyl chloride | AlCl₃ | para-(Trimethylsilyl)benzophenone |

| 1-Methyl-4-(trimethylsilyl)benzene | Acetyl chloride | AlCl₃ | 1-(4-Methyl-2-acetylphenyl)(trimethylsilyl)methane |

| 1-Methoxy-4-(trimethylsilyl)benzene | Propionyl chloride | FeCl₃ | 1-(4-Methoxy-2-propionylphenyl)(trimethylsilyl)methane |

| 1-Chloro-4-(trimethylsilyl)benzene | Benzoyl chloride | AlCl₃ | 1-(4-Chloro-2-benzoylphenyl)(trimethylsilyl)methane |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual yields and isomer ratios can vary based on specific reaction conditions.

It is important to note that while the trimethylsilyl group is a reliable ortho-, para- director, the presence of strongly deactivating groups on the aromatic ring can hinder or even prevent the Friedel-Crafts acylation from occurring. libretexts.org Furthermore, the reaction conditions, such as temperature and catalyst concentration, can be optimized to maximize the yield of the desired isomer. For example, carrying out the reaction at lower temperatures can sometimes enhance regioselectivity by favoring the thermodynamically more stable para product over the kinetically favored ortho product.

Reactivity Profiles and Mechanistic Investigations of Phenyl Trimethylsilyl Methanone

Silicon-Mediated Transformations and the α-Silyl Effect on Ketone Reactivity

The presence of a silicon atom alpha to the carbonyl group significantly modifies the ketone's reactivity. The α-silyl effect influences the stereochemical outcome of nucleophilic additions and facilitates intramolecular rearrangements.

Nucleophilic Additions to the Carbonyl Group with Silicon Participation

Nucleophilic addition to the carbonyl carbon of phenyl(trimethylsilyl)methanone is a fundamental reaction. numberanalytics.commasterorganicchemistry.com The addition of a nucleophile to the carbonyl group leads to a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orglibretexts.org If the initial carbonyl compound is asymmetrical, this process creates a new stereocenter. libretexts.org

The stereochemical course of these additions is influenced by the steric bulk of the trimethylsilyl (B98337) group. In uncatalyzed reactions in solution, the nucleophile can attack from either face of the trigonal planar carbonyl group, potentially leading to a racemic mixture of enantiomers. libretexts.orglibretexts.org However, the steric hindrance imposed by the trimethylsilyl group can favor attack from the less hindered side, leading to a diastereoselective or enantioselective outcome. libretexts.org For instance, in the reduction of camphor, the hydride nucleophile preferentially attacks from the less hindered 'si' face. libretexts.org

Enzyme-catalyzed nucleophilic additions, in contrast, are highly stereospecific as the enzyme's active site dictates the orientation of the substrate and nucleophile. libretexts.org Computational studies have also been employed to understand and predict the stereoselectivity of nucleophilic additions to α-chiral aldehydes and ketones, with models like the Felkin-Anh model helping to rationalize the formation of the major diastereoisomer. academie-sciences.frdiva-portal.org

Rearrangements Involving Intramolecular Trimethylsilyl Migration

A characteristic reaction of α-silyl ketones like this compound is the Brook rearrangement, which involves the intramolecular migration of a silyl (B83357) group from carbon to oxygen. wikipedia.orgsynarchive.comorganic-chemistry.orgslideshare.net This rearrangement can be initiated by nucleophilic attack at the carbonyl carbon, which generates an alkoxide intermediate. wikipedia.org The subsequent 1,2-migration of the trimethylsilyl group is driven by the formation of a thermodynamically stable silicon-oxygen bond. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through a pentacoordinate silicon intermediate, and if the silicon center is chiral, the migration occurs with retention of configuration. wikipedia.orgyoutube.com Conversely, if the carbon atom from which the silyl group migrates is a stereocenter, the reaction proceeds with inversion of configuration. wikipedia.org The Brook rearrangement is a common feature in the chemistry of acylsilanes and can be promoted under basic conditions. wikipedia.orgorganic-chemistry.org The nature of the base and solvent can influence the equilibrium of the rearrangement. organic-chemistry.org

Reactions Involving the Trimethylsilyl Moiety

The trimethylsilyl group in this compound is not merely a spectator. It actively participates in various reactions, including controlled desilylation, directing electrophilic aromatic substitution, and mediating radical processes.

Controlled Desilylation Reactions

The trimethylsilyl group can be selectively removed from this compound under specific conditions. This desilylation can be achieved using various reagents, and the choice of reagent can allow for chemoselective cleavage. For instance, fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly used for the cleavage of silyl ethers. wikipedia.orgwikipedia.org The selective deprotection of different silyl ethers is possible based on their steric and electronic properties. wikipedia.org

Potassium trimethylsilanolate (KOTMS) has been shown to catalyze the cleavage of various organosilanes under mild conditions. organic-chemistry.org Additionally, the use of catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol (B129727) can efficiently and chemoselectively cleave silyl ethers. rsc.org In some cases, the trimethylsilyl group can act as a leaving group, enabling transformations where the acylsilane effectively serves as an acyl anion equivalent. researchgate.net

| Reagent/System | Conditions | Substrate Scope | Outcome |

| Tetrabutylammonium fluoride (TBAF) | THF | Silyl ethers | Cleavage of Si-O bond wikipedia.orgwikipedia.org |

| Potassium trimethylsilanolate (KOTMS) | Catalytic, mild conditions | Various organosilanes | Cleavage of C-Si, N-Si, O-Si, and S-Si bonds organic-chemistry.org |

| Trimethylsilyl bromide (TMSBr) | Catalytic, in methanol | Alkyl and aryl silyl ethers, silyl esters | Chemoselective cleavage of silyl ethers rsc.org |

| Potassium fluoride/methanol | Methanol | Trimethylsilyl and triisopropylsilyl protected alkynols | Selective deprotection of TMS group rsc.org |

Electrophilic Aromatic Substitution on the Phenyl Ring Influenced by Silicon Directing Effects

The trimethylsilyl group influences the regioselectivity of electrophilic aromatic substitution on the phenyl ring. Substituents on an aromatic ring can be classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orgminia.edu.eglibretexts.org Activating groups increase the rate of electrophilic substitution compared to benzene (B151609), while deactivating groups decrease the rate. minia.edu.eglibretexts.org

The directing effect of a substituent is determined by its ability to donate or withdraw electron density through inductive and resonance effects. libretexts.org Most activating groups are ortho-, para-directors, while most deactivating groups are meta-directors. libretexts.org The trimethylsilyl group is generally considered to be a weak deactivating group but an ortho-, para-director in electrophilic aromatic substitution. This is attributed to the interplay of inductive and resonance effects. While silicon is more electropositive than carbon, leading to some inductive electron donation, the dominant effect is often considered to be σ-π hyperconjugation, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

Radical Reactions and Their Propagation Mechanisms Involving Trimethylsilyl Species

This compound can participate in radical reactions, often initiated by photolysis or the use of radical initiators. researchgate.netnih.gov Upon photolysis, acylsilanes can generate siloxycarbenes through a 1,2-silyl migration. researchgate.net These carbenes can then undergo various reactions, including insertions and additions. researchgate.net

The trimethylsilyl group can also be involved in the propagation of radical chains. Silyl radicals, such as the tris(trimethylsilyl)silyl radical, can be generated from precursors like tris(trimethylsilyl)silane (B43935) and participate in a variety of transformations, including reductions and hydrosilylations. dntb.gov.uamdpi.com These reactions often proceed with high chemo-, regio-, and stereoselectivity. dntb.gov.uamdpi.com The generation of silyl radicals can also be achieved through the reductive activation of chlorosilanes. nih.gov Mechanistic studies, including the use of radical scavengers, have been employed to confirm the involvement of radical intermediates in these reactions. acs.orgucl.ac.uk

Reactivity of the Carbonyl Functional Group within this compound

The electronic and steric properties of the trimethylsilyl group in this compound lead to a highly polarized carbonyl bond. This heightened electrophilicity at the carbonyl carbon makes it a prime target for nucleophilic attack, even by weak nucleophiles. This section explores the diverse reactions that capitalize on this enhanced reactivity.

Aldol-Type Additions and Related Condensations

This compound can participate in aldol-type addition reactions, serving as an electrophilic partner for various enolates and related nucleophiles. These reactions typically lead to the formation of β-hydroxy acylsilanes, which are valuable synthetic intermediates. A key mechanistic feature often accompanying these additions is the Brook rearrangement, an intramolecular migration of the silyl group from carbon to oxygen. wikipedia.orgorganic-chemistry.org This rearrangement is driven by the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.orgorganic-chemistry.org

The general course of a base-catalyzed aldol-type reaction involves the initial nucleophilic attack of an enolate on the carbonyl carbon of this compound. This forms a tetrahedral intermediate, an alkoxide, which can then undergo the wikipedia.orgwikipedia.org-Brook rearrangement to generate a silyloxy-substituted carbanion. Subsequent protonation or reaction with an electrophile completes the sequence. The outcome of these reactions, particularly the stereochemistry, can be influenced by the reaction conditions, the nature of the enolate, and the presence of Lewis acids. wikipedia.org

While specific studies detailing the aldol (B89426) condensation of this compound with a wide range of enolates are not extensively documented in readily available literature, the general principles of acylsilane reactivity strongly suggest its capability to undergo such transformations. The reaction would proceed as illustrated in the following general scheme:

Scheme 1: General Aldol-Type Addition to this compound

In this generalized scheme, "Enolate" represents a nucleophile derived from a ketone or aldehyde, and R/R' represent the substituents on the enolate.

Other Carbonyl Transformations and Derivatizations

Beyond aldol-type reactions, the carbonyl group of this compound can be transformed into a variety of other functional groups. These derivatizations often leverage the high electrophilicity of the carbonyl carbon and the unique properties of the silicon atom.

One common transformation is the reaction with organometallic reagents, such as Grignard or organolithium reagents. Nucleophilic addition of these reagents to the carbonyl group yields tertiary α-silyl alcohols. wikipedia.org These reactions are fundamental in constructing more complex molecular architectures.

The carbonyl group can also be converted into imines or related nitrogen-containing derivatives through condensation with primary amines. Furthermore, derivatization techniques common in analytical chemistry, such as silylation to enhance volatility for gas chromatography, can be applied, although the inherent trimethylsilyl group already imparts significant volatility. youtube.comsigmaaldrich.comgcms.cznih.gov The reaction with hydrazine (B178648) derivatives, like phenylhydrazine, leads to the formation of phenylhydrazones.

Below is a table summarizing some of the potential carbonyl transformations of this compound based on the known reactivity of acylsilanes.

| Reagent/Reaction Type | Product Type | Notes |

| Grignard Reagent (R-MgX) | Tertiary α-Silyl Alcohol | A standard method for C-C bond formation at the carbonyl carbon. wikipedia.org |

| Organolithium Reagent (R-Li) | Tertiary α-Silyl Alcohol | Similar to Grignard addition, offering an alternative for C-C bond formation. |

| Primary Amine (R-NH2) | Imine | Condensation reaction with the elimination of water. |

| Phenylhydrazine | Phenylhydrazone | A common derivatization for carbonyl compounds. |

| Wittig Reagent (Ph3P=CHR) | Silyl Enol Ether | The reaction often proceeds via a Brook rearrangement rather than direct olefination. wikipedia.org |

Detailed Mechanistic Pathways of Key Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for predicting product outcomes and designing new synthetic methodologies. The interplay between nucleophilic addition and the subsequent rearrangement of the silicon-containing moiety is a central theme in its chemistry.

Elucidation of Reaction Transition States and Transient Intermediates

The reactions of this compound are characterized by the formation of key transient intermediates and the passage through specific transition states that dictate the reaction course. The most significant of these is the tetrahedral intermediate formed upon nucleophilic addition to the carbonyl group. This intermediate is the precursor to the Brook rearrangement.

The Brook rearrangement itself proceeds through a cyclic, pentacoordinate siliconate transition state. wikipedia.org In this transition state, the silicon atom is simultaneously bonded to the original carbon atom, the carbonyl oxygen, and its three methyl groups. This ordered transition state has a low activation energy and a large negative entropy of activation. wikipedia.org The stability of the forming Si-O bond is the primary driving force for this intramolecular migration.

Computational studies on related acylsilane systems have provided insights into the energetic profiles of these reactions. For instance, in reactions involving nucleophilic attack, the initial addition to the carbonyl group is often the rate-determining step. The subsequent Brook rearrangement is typically a rapid process.

Table of Key Intermediates and Transition States:

| Reaction Step | Intermediate/Transition State | Key Features |

| Nucleophilic Addition | Tetrahedral Alkoxide Intermediate | Oxygen atom bears a negative charge; precursor to Brook rearrangement. |

| wikipedia.orgwikipedia.org-Brook Rearrangement | Pentacoordinate Siliconate Transition State | Cyclic structure with a hypervalent silicon atom; leads to the formation of a silyloxy carbanion. wikipedia.org |

| Protonation/Electrophilic Trap | Silyloxy Carbanion Intermediate | A highly reactive species that can be trapped by a proton source or other electrophiles. organic-chemistry.org |

Kinetic Studies and Determination of Reaction Rate Determinants

While specific kinetic data for reactions of this compound are not extensively reported, general principles of chemical kinetics allow for the determination of the likely rate-determining steps in its key transformations. scholarpedia.org

In most nucleophilic addition reactions to the carbonyl group, the initial attack of the nucleophile is the slowest step and therefore the rate-determining step. nih.gov This is because it involves the formation of a new carbon-carbon or carbon-heteroatom bond and the disruption of the stable carbonyl π-system. The rate of this step is influenced by several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.

Steric hindrance: Bulky nucleophiles or significant steric crowding around the carbonyl group can slow down the reaction.

Solvent effects: The polarity and coordinating ability of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate.

Lewis acid catalysis: The presence of a Lewis acid can activate the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack.

Applications of Phenyl Trimethylsilyl Methanone and Its Synthetic Equivalents in Complex Molecule Construction

Phenyl(trimethylsilyl)methanone as a Versatile Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of more complex molecules, largely due to the unique reactivity of the acylsilane moiety. One of the fundamental reactions it undergoes is the Brook rearrangement, a researchgate.netresearchgate.net-anionic rearrangement of a silyl (B83357) group from carbon to oxygen. researchgate.net This rearrangement is a cornerstone of its utility, enabling the formation of unique intermediates for further functionalization.

The synthesis of this compound itself can be achieved through several methods. A common laboratory preparation involves the palladium-catalyzed reaction of benzoyl chloride with hexamethyldisilane. researchgate.netosaka-u.ac.jp Another effective method is the oxidative cleavage of cyclic 1,2-dihydroxysilanes using reagents like sodium periodate (B1199274), which can yield functionalized acylsilanes, including this compound, in good to excellent yields under mild conditions. researchgate.netlookchem.com

Once formed, this compound is employed in various synthetic applications. For instance, it is a key component in the modular synthesis of functionalized azetidines. bris.ac.uk This involves a four-component reaction sequence that leverages a strain-release-driven anion relay, initiated by a researchgate.netresearchgate.net-Brook rearrangement, to rapidly assemble these important nitrogen-containing heterocycles. bris.ac.uk The versatility of the acylsilane unit allows for the introduction of various electrophiles, leading to a diverse library of substituted azetidines.

Table 1: Synthetic Methods for this compound

| Method | Reactants | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Silylation | Benzoyl chloride, Hexamethyldisilane | Dichloro(allyl)dipalladium(II), Triethylphosphite | Moderate | researchgate.netosaka-u.ac.jp |

| Diol Cleavage | Cyclic 1,2-dihydroxysilane precursor | Sodium periodate (NaIO₄) | 70% | researchgate.netlookchem.com |

| Dithiane Route | 2-phenyl-2-trimethylsilyl-1,3-dithiane | Hydrolysis reagents (e.g., HgCl₂/HgO) | Good | scielo.br |

Role in the Generation of Reactive Intermediates for Organic Synthesis (e.g., Benzyne (B1209423) Precursors, Silenes)

A significant application of this compound lies in its ability to generate highly reactive intermediates that can be trapped in situ to form complex products. While this compound is not a direct precursor to benzyne, its structural motif is central to more elaborate and widely used benzyne precursors. These precursors typically require further functionalization of the phenyl ring.

However, this compound is a direct precursor to other valuable reactive intermediates, namely siloxycarbenes and silenes.

Siloxycarbenes: Under photochemical conditions, particularly irradiation with visible or UV light, acylsilanes like this compound can undergo a photo-induced researchgate.netresearchgate.net-Brook rearrangement to generate nucleophilic α-siloxycarbene intermediates. organic-chemistry.org These singlet carbenes are highly reactive and can participate in various transformations. For example, they readily add to the N=N double bond of azodicarboxylates to produce acyl hydrazides without the need for transition metal catalysts. organic-chemistry.org This provides a metal-free pathway to valuable functional groups important in pharmaceuticals.

Silenes: The photolysis of acylsilanes is also a known method for generating silenes (compounds containing a silicon-carbon double bond). thieme-connect.de The initial photochemical excitation of this compound leads to an intermediate that can rearrange to form a silene. These transient species are highly reactive and can undergo dimerization to form 1,2- or 1,3-disilacyclobutanes or be trapped by other reagents. thieme-connect.de This reactivity opens avenues for constructing silicon-containing cyclic systems.

Table 2: Reactive Intermediates from this compound

| Intermediate | Generation Method | Subsequent Reaction Type | Product Class | Reference(s) |

|---|---|---|---|---|

| α-Siloxycarbene | Photolysis (Visible Light) | Addition to N=N bonds | Acyl Hydrazides | organic-chemistry.org |

| α-Siloxycarbene | Photolysis (Blue LED) | Insertion into C-B bonds | α-Oxygenated Organoboron Compounds | bohrium.com |

| Silene | Photolysis | Dimerization, Cycloaddition | Disilacyclobutanes, Silicon Heterocycles | researchgate.netthieme-connect.de |

Utilization in Transition Metal-Catalyzed Processes and Methodologies

This compound and related acylsilanes are effective substrates in a variety of transition metal-catalyzed reactions. The C(acyl)-Si bond, while strong, can be activated by transition metal complexes, leading to novel bond formations and molecular rearrangements.

Nickel Catalysis: Nickel catalysts have been shown to promote the cleavage of the C-Si bond in this compound. In one notable example, a nickel(0) complex catalyzes the reaction of this compound with norbornene. osaka-u.ac.jp This process involves the oxidative addition of the acylsilane to the nickel center to form a Fischer-type siloxycarbene complex, which then undergoes cyclopropanation with norbornene. osaka-u.ac.jp This represents a rare instance of catalytic Fischer carbene formation from an acylsilane.

Palladium Catalysis: As mentioned previously, palladium catalysis is instrumental in the synthesis of this compound from benzoyl chloride and hexamethyldisilane. osaka-u.ac.jpbris.ac.uk This reaction proceeds via a catalytic cycle involving oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the disilane (B73854) and reductive elimination of the product.

Zinc Catalysis: this compound can serve as a carbene precursor in zinc(II)-catalyzed reactions. It can undergo a formal cross-dimerization with diazo esters in the presence of a zinc catalyst. osaka-u.ac.jp This reaction is believed to proceed through the formation of a siloxycarbene intermediate which then couples with the carbene derived from the diazo compound, offering a pathway to highly functionalized ketones. osaka-u.ac.jp

Contributions to Stereoselective Synthetic Pathways

The unique reactivity of this compound also lends itself to stereoselective synthesis, enabling the construction of chiral molecules with a high degree of control. While its direct use in enantioselective catalysis has been met with challenges due to stability issues in some contexts rug.nl, its role in substrate-controlled diastereoselective reactions and as a building block for chiral molecules is well-documented.

In the synthesis of complex natural products, stereogenic centers are often established with high diastereoselectivity under substrate control. The structural rigidity and defined transition states involved in reactions of this compound derivatives can guide the formation of one diastereomer over another. For example, in the synthesis of (−)-salvinorin A, an intramolecular Diels-Alder reaction of a complex precursor derived from acylsilane chemistry proceeds with high diastereoselectivity. researchgate.net

Furthermore, the photo-induced generation of siloxycarbenes from this compound has been applied to the synthesis of α-oxygenated organoboron compounds. When these carbenes react with chiral, non-racemic substrates, the potential for diastereoselective transformations arises, allowing the creation of multiple stereocenters in a controlled manner.

A notable application is in the diastereoselective arylation of azetidines under palladium catalysis, where precursors derived from this compound are used to construct complex chiral scaffolds, such as those found in antimalarial compounds. bris.ac.uk The stereochemistry of the final product is dictated by the geometry of the starting materials and the reaction pathway.

Computational and Theoretical Studies on Phenyl Trimethylsilyl Methanone

Electronic Structure and Bonding Characteristics Analysis

The electronic structure of phenyl(trimethylsilyl)methanone, also known as benzoyltrimethylsilane, is significantly influenced by the interaction between the carbonyl group (C=O) and the adjacent trimethylsilyl (B98337) group (-Si(CH₃)₃). This interaction is a key determinant of the molecule's chemical behavior and spectroscopic properties.

A key feature of the electronic structure of acylsilanes like this compound is the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on related acylsilanes suggest that the HOMO is often associated with the Si-C bond, which is higher in energy than a typical C-C single bond. The LUMO is typically centered on the π* orbital of the carbonyl group. The relatively small energy gap between these orbitals is crucial for understanding the molecule's reactivity, particularly its photochemical behavior.

The bonding in this compound is characterized by the juxtaposition of the strong Si-C bond and the polar C=O bond. The interaction between the σ-electrons of the Si-C bond and the π-system of the carbonyl group, often referred to as σ-π conjugation or hyperconjugation, plays a role in stabilizing the molecule. This interaction involves the donation of electron density from the bonding Si-C orbital to the antibonding π* orbital of the carbonyl group.

Table 1: Calculated Mulliken Atomic Charges on Key Atoms in this compound

| Atom | Calculated Charge (a.u.) |

| Si | +0.85 to +1.05 |

| C (carbonyl) | +0.40 to +0.50 |

| O (carbonyl) | -0.55 to -0.65 |

| C (ipso-phenyl) | -0.10 to -0.20 |

| Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation. |

Ab Initio and Density Functional Theory (DFT) Predictions of Reaction Mechanisms and Energy Profiles

Computational methods such as Ab Initio and Density Functional Theory (DFT) have been instrumental in elucidating the reaction mechanisms of acylsilanes. For this compound, a significant area of computational investigation has been its photochemical reactivity, particularly the photo-induced Brook rearrangement.

Upon absorption of UV light, this compound can be promoted to an excited state. Computational studies on analogous acylsilanes have shown that this excited state can undergo a nih.govnih.gov-silyl shift from the carbonyl carbon to the carbonyl oxygen. researchgate.net This rearrangement leads to the formation of a highly reactive intermediate known as a siloxycarbene. nih.gov

DFT calculations can map out the potential energy surface for this rearrangement, identifying the transition state and calculating the activation energy barrier. These calculations have shown that the energy barrier for the silyl (B83357) shift in the excited state is relatively low, explaining the efficiency of this photochemical transformation. researchgate.net

The subsequent reactions of the generated siloxycarbene can also be modeled using DFT. For instance, in the presence of trapping agents like alcohols, the siloxycarbene can insert into the O-H bond, leading to the formation of a silyl-protected acetal. The energy profiles for these trapping reactions can be calculated to predict the feasibility and selectivity of the process.

Beyond photochemical reactions, DFT can be used to predict the mechanism and energetics of other transformations, such as nucleophilic addition to the carbonyl group or reactions involving the cleavage of the Si-C bond.

Elucidating the Influence of Silicon on Molecular Conformation and Reactivity through Computational Modeling

The presence of the bulky trimethylsilyl group has a profound influence on the molecular conformation and reactivity of this compound. Computational modeling allows for a detailed exploration of these steric and electronic effects.

Conformational analysis using methods like DFT can predict the preferred three-dimensional arrangement of the molecule. These calculations typically show that the trimethylsilyl group and the phenyl ring adopt a staggered conformation to minimize steric hindrance. The dihedral angle between the plane of the phenyl ring and the C-Si bond is a key parameter determined in these studies.

The silicon atom's influence on reactivity extends beyond simple sterics. As mentioned earlier, the electronic properties of the Si-C bond are critical. Computational models can quantify the extent of σ-π conjugation and its impact on the reactivity of the carbonyl group. For example, the electron-donating nature of the trimethylsilyl group through hyperconjugation can slightly increase the electron density on the carbonyl carbon, potentially modulating its susceptibility to nucleophilic attack compared to a non-silylated ketone.

Furthermore, computational studies can explore how the silicon atom stabilizes intermediates and transition states. For example, in reactions involving the formation of a carbocation alpha to the silicon atom (a β-silyl effect), the silicon atom can stabilize the positive charge through hyperconjugation. While not directly applicable to all reactions of this compound, this principle highlights the unique electronic influence of silicon that can be elucidated through computational modeling.

Advanced Computational Predictions of Spectroscopic Properties for Mechanistic Insight

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can be invaluable for confirming structures and gaining mechanistic insights. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be calculated with a high degree of accuracy using DFT methods like the Gauge-Including Atomic Orbital (GIAO) method. By comparing the calculated spectra with experimental data, one can confirm the molecular structure and assign specific resonances. For example, the calculated ²⁹Si NMR chemical shift is highly sensitive to the electronic environment around the silicon atom and can provide evidence for the electronic interactions between the silyl group and the carbonyl moiety.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 230-240 ppm |

| ²⁹Si NMR | Trimethylsilyl (Si) | -10 to -20 ppm |

| IR Spectroscopy | Carbonyl Stretch (ν_C=O) | 1620-1640 cm⁻¹ |

| UV-Vis Spectroscopy | n → π* transition (λ_max) | 360-380 nm |

| Note: These are typical predicted ranges and the exact values depend on the computational method and solvent model used. |

IR Spectroscopy: The vibrational frequencies of this compound can be computed, and the resulting theoretical IR spectrum can be compared with experimental measurements. The most prominent feature in the IR spectrum of an acylsilane is the C=O stretching frequency (ν_C=O). Computational studies show that this frequency is significantly lower in acylsilanes compared to typical ketones. This red-shift is a direct consequence of the electronic interaction between the Si-C bond and the carbonyl group, which weakens the C=O bond.

UV-Vis Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). Acylsilanes are known to have a weak absorption band in the near-UV region, which is attributed to the n → π* transition of the carbonyl group. chemrxiv.org TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) for this transition, which is crucial for understanding the molecule's photochemistry. The energy of this transition provides insight into the HOMO-LUMO gap and the energy required to initiate photochemical reactions like the Brook rearrangement.

By correlating these computationally predicted spectroscopic properties with experimental data, researchers can gain a deeper understanding of the electronic structure, bonding, and reactivity of this compound, providing a powerful synergy between theoretical and experimental chemistry.

Future Directions and Emerging Research Opportunities for Phenyl Trimethylsilyl Methanone

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency

The synthesis of acylsilanes, including phenyl(trimethylsilyl)methanone, has been a subject of extensive research, yet the future demands the development of more sustainable and efficient methods. scielo.br A key objective is to enhance atom economy, minimize waste, and utilize milder reaction conditions, aligning with the principles of green chemistry.

Future research will likely focus on metal-free catalytic systems. For instance, a recently developed one-step, metal-free synthesis of acylsilanes from hydrosilanes and carbon monoxide (CO) showcases a promising direction. chinesechemsoc.org This method, employing a photocatalyst and a hydrogen-atom transfer (HAT) catalyst, proceeds under mild conditions and demonstrates high atom economy. chinesechemsoc.org The potential for scaling up such processes using continuous-flow reactors could enhance industrial manufacturing and process safety. chinesechemsoc.org

Another avenue involves the use of earth-abundant metal catalysts. Cobalt-based systems, for example, have been shown to be effective for the dehydrogenative coupling of hydrosilanes with alcohols, producing valuable silyl (B83357) ethers and green hydrogen. nih.gov Adapting such sustainable catalytic approaches for the direct synthesis of this compound from readily available feedstocks is a significant research goal. nih.gov Furthermore, exploring novel rearrangement reactions, such as the nih.govnih.gov-Wittig rearrangement of α-benzyloxyallylsilane, provides a new synthetic pathway to substituted acylsilanes that can be highly selective. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Metal-Free Photocatalysis | Uses a photocatalyst (e.g., 4CzIPN) and HAT catalyst with hydrosilanes and CO. chinesechemsoc.org | High atom economy, mild conditions, avoids transition metal contamination. chinesechemsoc.org |

| Earth-Abundant Metal Catalysis | Employs catalysts like cobalt for coupling reactions. nih.gov | Sustainable, uses inexpensive and readily available metals, can generate H₂ as a byproduct. nih.gov |

| nih.govnih.gov-Wittig Rearrangement | Involves the rearrangement of α-benzyloxyallylsilane to form an enolate intermediate. rsc.org | Provides a new route to α-substituted acylsilanes with high selectivity. rsc.org |

| Diol Cleavage | Utilizes sodium periodate (B1199274) for the cleavage of cyclic 1,2-dihydroxysilanes. researchgate.net | Mild reaction conditions, often requiring simple aqueous workup for high purity products. researchgate.net |

Exploration of Undiscovered Reactivity Modes and Chemo-selective Transformations

The reactivity of this compound is largely centered around the chemistry of the carbonyl group and the adjacent silicon moiety. A key reactive intermediate generated from acylsilanes upon photoirradiation is the siloxycarbene, which has been used in various synthetic applications. nih.govrsc.org However, there remains vast potential to uncover new reactivity modes and achieve unprecedented levels of chemoselectivity.

Future research will likely delve deeper into transition metal-catalyzed reactions. Rhodium-catalyzed C-H functionalization of O-pivaloyl oximes with acryloylsilane has been developed for the synthesis of highly functionalized 3-acylsilane-substituted isoquinolines, demonstrating excellent chemoselectivity and broad substrate tolerance under mild conditions. researchgate.net Expanding this strategy to this compound and other coupling partners could unlock novel molecular architectures.

Moreover, the unique reactivity of the siloxycarbene intermediate can be further exploited. Visible-light-mediated coupling between acylsilanes and indoles has been introduced as a highly efficient and selective photoclick reaction for conjugation, forming robust N,O-acetal connections. nih.gov A significant advantage is the ability to perform orthogonal transformations; for example, in a polymer bearing both acylsilane and alkyne groups, the acylsilane can be selectively functionalized with indole (B1671886) under light, while the alkyne can be separately functionalized via a copper-catalyzed cycloaddition, with both reactions proceeding in quantitative yields. nih.gov Exploring the full scope of these chemoselective reactions is a key area for future investigation. nih.gov

| Transformation Type | Description | Key Features |

| Rhodium-Catalyzed C-H Functionalization | C-H activation and annulation of O-pivaloyl oximes with acryloylsilane to form substituted isoquinolines. researchgate.net | Excellent chemoselectivity, mild conditions, broad substrate tolerance. researchgate.net |

| Photoclick Reaction with Indoles | Visible-light-induced reaction between an acylsilane and an indole to form an N,O-acetal linkage. nih.gov | High efficiency, fast, selective, forms thermally stable connections. nih.gov |

| Siloxycarbene Insertions | Insertion of in-situ generated siloxycarbenes into hydrogen-heteroatom (H-X) bonds. nih.gov | Generally occurs with high efficiency. nih.gov |

| Cycloaddition Reactions | Light-induced reaction of acylsilanes with alkenes to form cyclopropanes via siloxycarbene intermediates. chinesechemsoc.org | Provides an efficient route to complex cyclopropane (B1198618) structures. chinesechemsoc.org |

Integration into Green Chemistry Methodologies and Flow Chemistry Applications

The alignment of this compound chemistry with green and sustainable principles is a critical future direction. This involves not only developing eco-friendly synthetic routes but also integrating its use into advanced process technologies like flow chemistry. gbxfsilicones.comrsc.org

Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability. vapourtec.com The synthesis of aryne precursors, such as 2-(trimethylsilyl)phenyl triflate, has been successfully demonstrated in continuous-flow systems, enabling rapid and pure compound preparation without the need for low-temperature lithiation or column chromatography. acs.orgacs.org Applying these flow principles to the synthesis and subsequent reactions of this compound could lead to safer, more efficient, and scalable manufacturing processes. chinesechemsoc.org For instance, gram-scale synthesis of acylsilanes has been achieved using continuous-flow reactors, highlighting the potential for industrial-scale production. chinesechemsoc.org

The principles of green chemistry, such as maximizing atom economy and minimizing hazardous waste, are central to this evolution. rsc.org Future work will focus on designing reaction pathways that generate minimal byproducts and allow for the recycling of catalysts and solvents. nih.govgbxfsilicones.com The use of acylsilanes in photo-induced reactions, which can often be conducted under mild, catalyst-free conditions, is inherently aligned with green chemistry goals. rsc.org

Potential for Functional Materials and Advanced Organosilicon Polymer Precursors

The unique properties of the silicon atom in this compound make it an attractive building block for advanced materials and functional polymers. rsc.org Organosilicon compounds are known for their thermal stability, chemical resistance, and unique electronic properties, making them valuable in materials science. smolecule.comresearchgate.net

A promising area of research is the use of this compound and its derivatives as precursors for organosilicon polymers. wiley-vch.de The reactivity of the acylsilane moiety allows for its incorporation into polymer chains, which can then be further functionalized. nih.gov For example, a copolymer containing acylsilane side chains was chemoselectively functionalized using a photoclick reaction, demonstrating a method for modifying polymer properties with high precision. nih.gov This opens the door to creating polymers with tailored optical, electronic, or surface properties.

Furthermore, phenyltrimethylsilane, a closely related compound, has been investigated as a precursor for depositing dielectric films of hydrogenated silicon carbide (SiCx:H) via plasma-enhanced chemical vapor deposition (PECVD). smolecule.comresearchgate.net These films are important in the semiconductor industry. smolecule.com The chemistry of this compound could be adapted to create novel precursors for advanced thin films and functional coatings with unique characteristics derived from the carbonyl group.

| Application Area | Precursor/Moiety | Potential Material/Function | Research Focus |

| Functional Polymers | This compound | Polymers with tunable properties (optical, electronic, surface). | Incorporating the acylsilane moiety into polymer backbones and subsequent chemoselective functionalization. nih.govwiley-vch.de |

| Semiconductor Films | Phenyltrimethylsilane | Dielectric films and barrier layers (e.g., SiCx:H). smolecule.comresearchgate.net | Developing this compound-based precursors for CVD processes to create novel functional films. |

| Hybrid Materials | Acylsilane derivatives | Organic-inorganic hybrid materials with synergistic properties. wiley-vch.de | Utilizing acylsilanes as intermediates for silyl ethers and other building blocks for hybrid materials. nih.gov |

Synergistic Approaches Combining Advanced Experimental and Computational Research Techniques

The complexity of the reaction mechanisms and electronic properties of this compound necessitates a combined experimental and computational approach for future research. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into reaction pathways, transition states, and the electronic structure of intermediates, guiding experimental design and saving significant resources. mdpi.comresearchgate.net

Future studies will leverage this synergy to predict novel reactivity and optimize reaction conditions. For example, computational models can be used to screen potential catalysts for new synthetic routes or to understand the factors controlling chemoselectivity in competing reaction pathways. researchgate.netscienceopen.com This approach has been successfully used to elucidate redox mechanisms of complex organic molecules and to design engineering strategies for bioplastic production. nih.govmdpi.com

By integrating in silico predictions with targeted laboratory experiments, researchers can accelerate the discovery process. scienceopen.com This dual approach will be instrumental in:

Elucidating Reaction Mechanisms: Mapping the potential energy surfaces for reactions involving siloxycarbene intermediates. nih.gov

Predicting Reactivity: Identifying the most likely sites for electrophilic or nucleophilic attack under various conditions. researchgate.net

Designing Novel Catalysts: Screening for efficient and selective catalysts for C-H activation or other transformations. researchgate.net

Understanding Material Properties: Simulating the electronic and structural properties of polymers and materials derived from this compound. researchgate.net

This integrated methodology will be crucial for unlocking the full potential of this compound, transforming it from a laboratory curiosity into a versatile tool for addressing challenges in synthesis, catalysis, and materials science.

Q & A

Q. What synthetic methodologies are commonly employed for phenyl(trimethylsilyl)methanone, and how do reaction parameters influence yield?

this compound can be synthesized via transition metal-catalyzed cross-coupling of thioesters under aerobic conditions. Key parameters include catalyst selection (e.g., Pd-based systems), solvent polarity (THF or DMF), and temperature (room temperature to 80°C). For example, analogous syntheses of substituted methanones demonstrate that solvent choice significantly impacts reaction efficiency due to stabilization of intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., observed m/z 309.1502 matching calculated values). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1687 cm⁻¹) and trimethylsilyl group vibrations. Multinuclear NMR (¹H, ¹³C, and ²⁹Si) resolves aromatic protons, carbonyl carbons, and silicon environments. DEPT and COSY experiments validate connectivity .

Q. What safety protocols are recommended for handling this compound?

Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis. Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Refer to safety data sheets (SDS) for analogous silyl compounds, which highlight risks of hazardous byproduct release during decomposition .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound?

Systematic optimization involves screening catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), adjusting solvent/base combinations, and varying reaction times. For example, elevated temperatures (60–80°C) in DMF improve conversion rates but may increase side reactions. Purity is enhanced via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How do electronic effects of the trimethylsilyl group modulate the reactivity of this compound in nucleophilic substitutions?

The electron-donating trimethylsilyl group reduces carbonyl electrophilicity, slowing nucleophilic attack. Kinetic studies using in situ NMR monitoring (e.g., tracking carbonyl peak disappearance) under varying nucleophile concentrations (e.g., Grignard reagents) quantify this effect. Comparative studies with non-silylated analogs (e.g., benzophenone) isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Cross-validate using multiple techniques:

- IR vs. NMR : Confirm carbonyl identity via IR and ¹³C NMR.

- Computational validation : Compare experimental NMR/IR with DFT-simulated spectra (Gaussian, B3LYP/6-31G*).

- Isotopic labeling : Use ²⁹Si-enriched samples to clarify silicon-environment ambiguities .

Q. How can computational chemistry predict the stability and reactivity of this compound?

Density functional theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO gaps), and electrostatic potential surfaces. These predict susceptibility to electrophilic/nucleophilic attack and stability under thermal or oxidative conditions. For instance, HOMO localization on the silyl group suggests preferential oxidation sites .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Chirality induction requires asymmetric catalysts (e.g., chiral Pd complexes) or resolution via diastereomeric salt formation. Challenges include steric hindrance from the bulky silyl group, which reduces catalyst efficiency. Kinetic resolution studies using chiral HPLC or circular dichroism (CD) spectroscopy monitor enantiomeric excess .

Notes

- Methodological Rigor : Emphasized experimental design (e.g., kinetic studies, computational validation) and data conflict resolution.

- Advanced vs. Basic : Segregated questions by technical depth, focusing on synthesis optimization, reactivity analysis, and computational modeling for advanced tiers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。